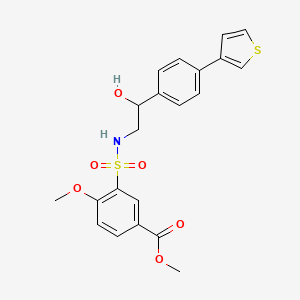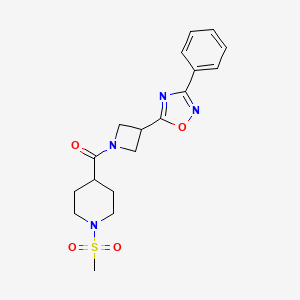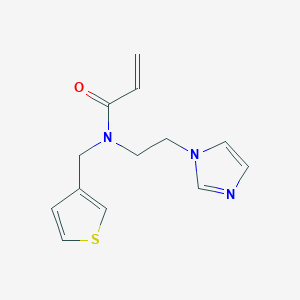![molecular formula C17H12ClN3OS B3018779 5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1021215-29-1](/img/structure/B3018779.png)
5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-one class. These compounds have been the subject of research due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as anti-HIV activity and inhibition of cancer cell growth .
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives typically involves the reaction of ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate with an amine. This process can be carried out under general heating conditions or with microwave assistance. The structures of the synthesized compounds are confirmed using various spectroscopic methods, including IR, (1)H NMR, and mass spectroscopy. In some cases, X-ray diffraction analysis is used for further structural characterization .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is crucial for their biological activity. The presence of substituents, such as the 3-chlorobenzyl and 2-thienyl groups, can significantly influence the compound's interaction with biological targets. X-ray diffraction analysis provides detailed information on the crystal structure, which helps in understanding the structure-activity relationships .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives is influenced by the substituents attached to the core structure. These compounds can participate in various chemical reactions, which are essential for their biological function. For instance, the presence of a chlorobenzyl group might facilitate further substitution reactions that could be used to modify the compound's biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The substituents can also affect the compound's optical properties and electrochemical behavior, which are important for applications in photovoltaic devices. The energy levels of these compounds can be investigated to understand their photovoltaic performance .
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study by Zhang et al. (2008) focused on the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their preliminary biological evaluation as potential agents against A549 lung cancer cells. The compounds exhibited inhibitory effects on A549 cell growth, suggesting their potential as therapeutic agents in cancer treatment (Zhang et al., 2008).
Synthesis Techniques
Grotjahn et al. (2002) described syntheses of pyrazoles with functionalized side chains, showcasing a method for installing various substituents at the C3 and C5 positions. This work highlights the versatility of pyrazole derivatives in chemical synthesis and potential applications in developing ligands for catalysis and other fields (Grotjahn et al., 2002).
Antimicrobial Activity
Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, examining their antibacterial and antifungal activities. The study demonstrated that some of these derivatives have significant antimicrobial properties, making them interesting candidates for further development as antimicrobial agents (Hassan, 2013).
Application in Photovoltaic Devices
Zhou et al. (2010) reported on the synthesis of thieno[3,4-b]pyrazine-based and 2,1,3-benzothiadiazole-based donor−acceptor copolymers, exploring their application in photovoltaic devices. This research indicates the potential use of pyrazolo[1,5-a]pyrazin derivatives in the development of new materials for solar energy conversion (Zhou et al., 2010).
Propriétés
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS/c18-13-4-1-3-12(9-13)11-20-6-7-21-15(17(20)22)10-14(19-21)16-5-2-8-23-16/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHPNZWWSRXXJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=CN3C(=CC(=N3)C4=CC=CS4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-chlorobenzyl)-2-(2-thienyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[1-(4-fluorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3018696.png)

![5-amino-N-(2-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018700.png)

![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)

![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)
![(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one](/img/structure/B3018712.png)

![2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/no-structure.png)
![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3018717.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)